molecular formula C6H8N2O3S B1346913 3,4-Diaminobenzenesulfonic acid CAS No. 7474-78-4

3,4-Diaminobenzenesulfonic acid

Cat. No. B1346913
CAS RN: 7474-78-4
M. Wt: 188.21 g/mol
InChI Key: FKSRSWQTEJTBMI-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonic Acid is an organic synthetic reagent and a sulfonate-aminium zwitterion . It is widely used as a rocket propellant. It is non-toxic and can be used as a packaging material in contact with food .


Chemical Reactions Analysis

3,4-Diaminobenzenesulfonic acid has been used in various chemical reactions. For example, it has been used in the development of a biomimetic high-capacity phenazine-based anolyte for aqueous organic redox flow batteries .


Physical And Chemical Properties Analysis

3,4-Diaminobenzenesulfonic acid has a molecular weight of 188.21 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. Its XLogP3 is -0.6 .

Scientific Research Applications

Solid-State Characterization

The polymorphic forms of diaminobenzenesulfonic acid (DBSA) display a rich solid-state system. Studies involving 2,4-diaminobenzenesulfonic acid (a structural variant of 3,4-diaminobenzenesulfonic acid) have been characterized using microscopic, thermal methods, FT-IR spectroscopy, and single-crystal structure determination, indicating its complex solid-state behavior and potential applications in material science (Rubin-Preminger & Bernstein, 2003).

Solubility and Metastable Zone Width

Research on the solubility of 2,4-diaminobenzenesulfonic acid in various systems has been conducted, providing crucial data for crystallization and purification processes. This includes its solubility dependence on temperature and solvent composition, vital for understanding its behavior in different environments (Fanfan et al., 2021).

Application in Dyestuff Industry

Diaminobenzenesulfonic acid has significant applications in the dyestuff industry. A study on 2,5-diaminobenzenesulfonic acid demonstrated its role in the synthesis of dyestuffs, highlighting the chemical's industrial value (Yu Ying-chao, 2011).

Nanocomposite Synthesis

The compound has been used in the synthesis of novel nanocomposites. For instance, Fe3O4 nanoparticles were combined with sulfonated polyaniline derived from diaminobenzenesulfonic acid, showing promising properties in terms of conductivity and magnetic behavior, relevant for advanced materials science (Reddy et al., 2007).

Electrorheological Properties

Polyimide particles using 2,5-diaminobenzenesulfonic acid showed significant electrorheological responses, indicating potential applications in fields requiring control of fluid properties under electrical influence (Danilin et al., 2020).

Proton Exchange Membranes

Sulfonated homo- and co-polyimides based on diaminobenzenesulfonic acid have been synthesized for use in proton exchange membranes, essential in fuel cell technology. These materials exhibit high thermal oxidative stability, ion exchange capacity, and proton conductivity, underscoring their importance in energy applications (Deligöz et al., 2008).

Catalyst for Synthesis Processes

Diaminobenzenesulfonic acid derivatives have been used as catalysts in the synthesis of complex organic compounds. For example, silica bonded S-sulfonic acid, derived from diaminobenzenesulfonic acid, has been employed as a recyclable catalyst for synthesizing quinoxalines at room temperature (Niknam et al., 2009).

Crystal Structure Analysis

The crystal structure analysis of compounds like phenylene-1,3-diammonium sulfate, which yields diaminobenzenesulfonic acid on thermolysis, provides insights into its potential applications in organic synthesis, dyestuffs, and drug development (Kapoor et al., 2006).

Electropolymerization Studies

Diaminobenzenesulfonic acid has been investigated for its electropolymerization properties, particularly in the synthesis of conducting polymers. Such studies are crucial for developing advanced materials with specific electrical properties (Wen et al., 2001).

Gas Transport Properties

Studies on sulfonated polyimides, including those derived from diaminobenzenesulfonic acid, have examined their gas transport properties. This research is relevant for applications in membrane technology and gas separation processes (Zhang et al., 2020).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3,4-Diaminobenzenesulfonic acid. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

3,4-Diaminobenzenesulfonic acid has been used in the development of a biomimetic high-capacity phenazine-based anolyte for aqueous organic redox flow batteries, suggesting potential future applications in energy storage . It is also widely used as a rocket propellant .

properties

IUPAC Name

3,4-diaminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSRSWQTEJTBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064715
Record name Benzenesulfonic acid, 3,4-diamino-
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Diaminobenzenesulfonic acid

CAS RN

7474-78-4
Record name 3,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name 3,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name 3,4-diaminobenzenesulphonic acid
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Synthesis routes and methods

Procedure details

To concentrated sulfuric acid (200 mL) at −40° C. was added benzene-1,2-diamine (20 g, 184.95 mmol, 1.00 equiv). The resulting solution was stirred for 30 min at room temperature. Then the resulting solution was stirred overnight at 140° C. in an oil bath. The reaction mixture was cooled to room temperature, quenched by the addition of 500 g of ice, and the solids collected by filtration. The crude product was purified by recrystallization from water, resulting in 9.8 g (28%) of 3,4-diaminobenzenesulfonic acid as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
Z Zhang, X Chen, G Fang, J Wu, A Gao - Journal of Materials Chemistry …, 2022 - pubs.rsc.org
In biosensing and biophotonics, red/near-infrared fluorescent carbon dots (R-CDs) are attractive and deserve more attention. However, the synthesis and purification of R-CDs are time-…
Number of citations: 0 pubs.rsc.org
XM Zhang, J Tang, LN Wang, D Yao, Q Yu, FP Huang… - Polyhedron, 2017 - Elsevier
Mimetics of superoxide dismutases (SOD), with certain ability to eliminate superoxide radicals under aerobic conditions, would be promising as drug candidates for antioxidant therapy. …
Number of citations: 0 www.sciencedirect.com
J Tang, P Yao, L Wang, H Bian, M Luo, F Huang - RSC advances, 2018 - pubs.rsc.org
Artificial metalloenzymes (BSA-ML) have been prepared by non-covalent insertion of transition metal Schiff-base complexes, ML (L = 2-hydroxynaphthalen-1-naphthaldehyde and 3,4-…
Number of citations: 0 pubs.rsc.org
I Kapoor, P Srivastava, G Singh - Journal of thermal analysis and …, 2008 - akjournals.com
Three phenylenediammonium sulfate (PDAS) salts were prepared under solvent free conditions and characterized by gravimetric, spectroscopic and elemental analyses. Thermal …
Number of citations: 0 akjournals.com
L Ma, W Cai, J Li, K Fan, Y Jiang, L Ma… - Journal of Power Sources, 2016 - Elsevier
A concept of hierarchical proton conductive channel (HPCC) capable of simultaneously boosting proton conductivity and fuel-permeation resistivity is proposed and the HPCC is …
Number of citations: 0 www.sciencedirect.com
F da Silva Miranda, AM Signori, J Vicente, B de Souza… - Tetrahedron, 2008 - Elsevier
Three new α,α′-diimine ligands were synthesized based on condensation of 1,10-phenanthroline-5,6-dione with 1,2-phenylenediamine derivatives using different approaches. All …
Number of citations: 0 www.sciencedirect.com
E Saygın, M Pekin, E Dölen - Marmara Pharmaceutical Journal, 1989
Number of citations: 0
G Yüksel, M Pekin, E Dölen - Marmara Pharmaceutical Journal
Number of citations: 0
E Dölen - Marmara Pharmaceutical Journal
Number of citations: 0
A Hollas, X Wei, V Murugesan, Z Nie, B Li, D Reed… - Nature Energy, 2018 - nature.com
Aqueous soluble organic (ASO) redox-active materials have recently attracted significant attention as alternatives to traditional transition metal ions in redox flow batteries (RFB). …
Number of citations: 0 www.nature.com

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